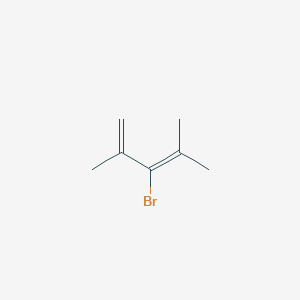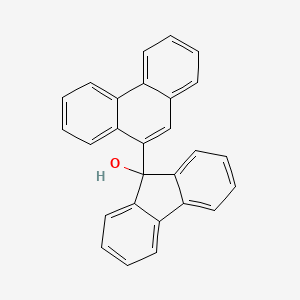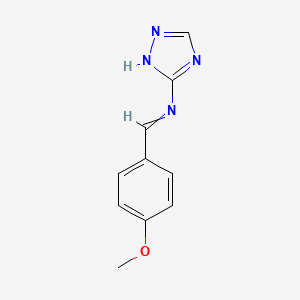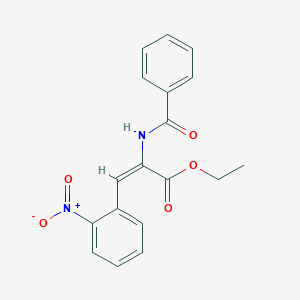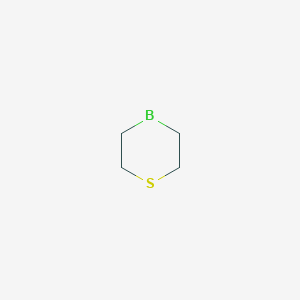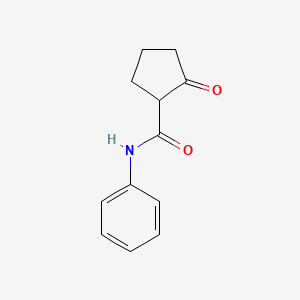
2-oxo-N-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-phenylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H13NO2. It is characterized by a cyclopentane ring substituted with an oxo group and a phenyl group attached to the nitrogen atom of the carboxamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. Large-scale reactors equipped with temperature and pressure control systems are used to maintain optimal reaction conditions. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carboxamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
2-oxo-N-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-oxo-N-phenylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:
2-oxo-N-phenylcyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-oxo-N-phenylcyclopropane-1-carboxamide: Similar structure but with a cyclopropane ring.
2-oxo-N-phenylcyclobutane-1-carboxamide: Similar structure but with a cyclobutane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
4874-65-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-oxo-N-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H13NO2/c14-11-8-4-7-10(11)12(15)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,15) |
InChI Key |
SRYRVRLGYXVZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
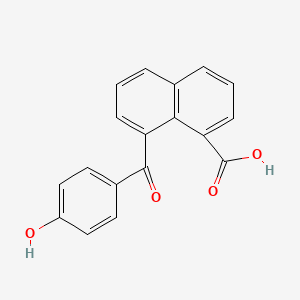
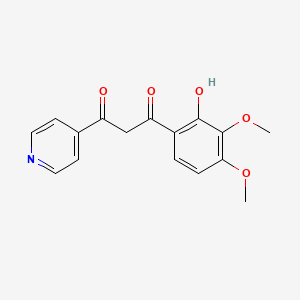
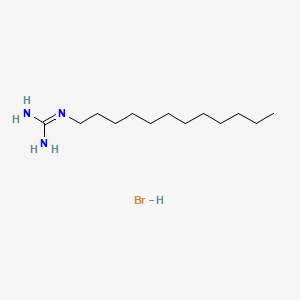
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
